7-Oxaspiro[3.5]nonan-6-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-6-8(2-1-3-8)4-5-10-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIIGISJAOFJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCOC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Context of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems are a fascinating class of molecules where two rings are connected by a single, shared atom known as the spiro atom. tandfonline.com This arrangement imparts a distinct three-dimensional geometry, a feature that is increasingly sought after in fields like medicinal chemistry. tandfonline.comresearchgate.net Unlike planar aromatic systems, the inherent three-dimensionality of spirocycles allows for the projection of functional groups in multiple directions, which can lead to more specific and potent interactions with biological targets. tandfonline.com
Historically, the synthesis of spirocycles was considered a formidable challenge due to the presence of a quaternary carbon at the spiro center. tandfonline.com However, recent advancements in synthetic methodologies, including the use of hypervalent iodine reagents and olefin metathesis, have made these complex structures more accessible. researchgate.netbeilstein-journals.org This has led to a surge in their incorporation into a wide array of bioactive molecules and natural products. beilstein-journals.orgrsc.org
Significance of Bridged Cyclic Ethers and Lactones in Molecular Design
Bridged cyclic ethers and lactones are prevalent motifs in a vast number of natural products and pharmacologically active compounds. organic-chemistry.orgresearchgate.net Cyclic ethers, for instance, are key components of molecules that are being investigated for their role in combustion chemistry and as potential biofuels. unizar.es Lactones, which are cyclic esters, are recognized for their diverse biological activities, including antitumor effects. rsc.org
The constrained, and sometimes distorted, nature of bridged systems can lead to unique chemical reactivity compared to their acyclic or simple cyclic counterparts. nih.gov The synthesis of these structures is an active area of research, with methods like intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins being developed to provide access to a variety of five- and six-membered cyclic ethers and lactones. organic-chemistry.org
Academic Relevance of the 7 Oxaspiro 3.5 Nonan 6 One Structure
The 7-Oxaspiro[3.5]nonan-6-one scaffold, with its CAS number 518284-70-3, uniquely combines the structural features of both a spirocycle and a lactone. chemsrc.combldpharm.com This fusion results in a rigid, three-dimensional framework that is of considerable interest for academic and industrial research. The presence of the oxaspirocyclic system, specifically a tetrahydropyran (B127337) ring fused to a cyclobutanone (B123998) ring through a spiro carbon, creates a molecule with distinct chemical properties.
Derivatives of the 7-oxaspiro[3.5]nonane core are being explored for a multitude of applications. For instance, compounds incorporating this scaffold are investigated in medicinal chemistry for their potential anti-inflammatory, antimicrobial, and anticancer properties. evitachem.com They also serve as valuable building blocks in organic synthesis, enabling the construction of more complex molecules. evitachem.com The unique chemical properties of this scaffold also lend themselves to applications in material science for the development of advanced materials like polymers and coatings. evitachem.com
Overview of Research Trajectories for 7 Oxaspiro 3.5 Nonan 6 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment (e.g., 1H, 13C NMR, 2D NMR, NOESY, J-coupling analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments, allows for the unambiguous assignment of each atom within the molecule.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxetane (B1205548) ring and the cyclohexane (B81311) ring. The protons on the carbon adjacent to the ether oxygen (C8) would appear at a downfield chemical shift compared to the other methylene (B1212753) protons of the cyclohexane ring due to the oxygen's deshielding effect. The protons on the four-membered lactone ring (C5) would also have characteristic shifts.
The ¹³C NMR spectrum provides information on each unique carbon environment. The most downfield signal would correspond to the carbonyl carbon (C6) of the lactone, typically appearing in the range of 170-176 ppm for similar β-lactones. orgsyn.org The spiro carbon (C4) and the carbon adjacent to the ether oxygen (C8) would also exhibit characteristic downfield shifts due to the influence of the electronegative oxygen atoms. orgsyn.org
Based on data from analogous compounds like (±)-3-ethyl-1-oxaspiro[3.5]nonan-2-one and 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, the expected chemical shifts can be estimated. orgsyn.orgorgsyn.org
Expected NMR Data for this compound ¹³C NMR (CDCl₃, estimated)
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C6 (C=O) | ~172-176 | Carbonyl carbon in a β-lactone ring. orgsyn.org |
| C8 | ~82-85 | Carbon adjacent to ether oxygen. orgsyn.org |
| C4 (Spiro) | ~54-60 | Quaternary spiro carbon linked to oxygen. orgsyn.org |
| C5 | ~35-40 | Methylene carbon in the strained β-lactone ring. orgsyn.org |
¹H NMR (CDCl₃, estimated)
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| H on C5 | ~2.9-3.2 | Multiplet |
| H on C8 | ~4.0-4.5 | Multiplet |
2D NMR and J-coupling Analysis: To definitively assign these signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) coupling networks, helping to trace the connectivity of protons within the cyclohexane and oxetane rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons like the spiro-center (C4) and the carbonyl carbon (C6) by observing their correlations to nearby protons.
J-coupling analysis provides information about the dihedral angles between adjacent protons, which can help in determining the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).
For related, more substituted spirocyclic lactones, Nuclear Overhauser Effect Spectroscopy (NOESY) has been used to establish the relative configuration of diastereoisomers by observing through-space correlations between protons. orgsyn.org
Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, the most diagnostic absorption band in the IR spectrum is the carbonyl (C=O) stretch of the β-lactone ring. Due to the high ring strain of the four-membered lactone, this peak appears at a characteristically high frequency. orgsyn.org
Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Lactone Carbonyl | C=O stretch | 1815 - 1825 | orgsyn.orgorgsyn.org |
| Ether | C-O-C stretch | 1100 - 1150 |
Data from similar spiro β-lactones show a strong absorption peak for the carbonyl group at approximately 1815-1820 cm⁻¹. orgsyn.org The presence of the ether linkage would be confirmed by a C-O-C stretching vibration in the fingerprint region.
Mass Spectrometry (MS) Fragmentation Analysis Techniques
Mass spectrometry (MS) provides two key pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's structure. For this compound (C₈H₁₂O₂), the calculated molecular weight is 140.08 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by measuring the mass to a high degree of accuracy. rsc.org
The fragmentation of spirocyclic ethers and ketones under electron ionization (EI) can be complex but diagnostic. aip.orgmiamioh.edu Expected fragmentation pathways for this compound would include:
Alpha-cleavage: The bonds adjacent to the ether oxygen are common points of cleavage. Fragmentation can occur at the C4-C8 or C8-C(cyclohexane) bonds. libretexts.org
Lactone Ring Opening: The strained β-lactone ring can open via cleavage of the C5-C6 or C6-O7 bonds, often accompanied by the loss of carbon monoxide (CO, 28 Da).
Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral fragments. libretexts.org
Spiro-center Cleavage: Rupture of the bonds around the spiro carbon (C4) is a characteristic fragmentation pathway for spiro compounds. aip.org
Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure, provided a suitable single crystal can be obtained. This technique yields precise information on bond lengths, bond angles, and the exact spatial arrangement of atoms.
For this compound, X-ray analysis would definitively confirm the connectivity of the spirocyclic system. It would also reveal the conformation of the cyclohexane ring and the planarity of the β-lactone ring. For derivatives of the 7-oxaspiro[3.5]nonane system, single-crystal X-ray diffraction has been successfully employed to determine the absolute stereochemistry. In studies of other complex spiro compounds, X-ray analysis has been crucial for proving the final structure. researchgate.net If the molecule crystallizes in a chiral space group, this method can also be used to determine its absolute configuration.
Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment
While this compound itself is achiral, substituted derivatives can be chiral. For such chiral analogs, chiroptical techniques like Electronic Circular Dichroism (ECD) are invaluable for assigning the absolute stereochemistry in solution.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores (light-absorbing groups) in the molecule. In the case of a chiral derivative of this compound, the lactone carbonyl group would act as a chromophore.
The experimental ECD spectrum is typically compared with theoretical spectra generated by quantum chemical calculations. This comparison allows for the confident assignment of the absolute configuration (R or S) of the stereocenters. This approach has been successfully used to determine the absolute configuration of other complex molecules containing caged spirocyclic ring systems. researchgate.net The determination of absolute stereochemistry is a critical step in the synthesis and study of enantiomerically pure compounds. whiterose.ac.uk
Ring-Opening Reactions of the Lactone Moiety
The lactone moiety of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of various functional groups.
Nucleophilic Attack: The strained β-lactone ring is prone to cleavage by a variety of nucleophiles. For instance, reaction with amines or alcohols in the presence of a suitable catalyst can yield amides or esters, respectively. The regioselectivity of the attack is typically at the carbonyl carbon, followed by cleavage of the acyl-oxygen bond, a characteristic feature of lactone chemistry.
Reactions at the Spirocenter and Cyclobutane (B1203170) Ring
The spirocyclic nature of this compound and the presence of the cyclobutane ring introduce additional avenues for chemical transformations.
Radical Reactions: The cyclobutane ring can participate in radical reactions. For example, radical-mediated fragmentation can lead to the formation of linear-chain compounds. The stability of the resulting radical intermediates plays a crucial role in directing the course of these reactions.
Nucleophilic Substitutions: While less common, nucleophilic substitution reactions at the spirocenter or other positions on the cyclobutane ring can occur under specific conditions, often requiring activation of the leaving group.
Transformations Involving the Ether Linkage
The ether linkage within the lactone ring is generally stable but can be cleaved under forcing conditions.
Reductive Cleavage: Strong reducing agents, such as those used in Birch reductions or other dissolving metal reductions, can cleave the C-O bond of the ether linkage. This process often leads to the formation of a diol, which can then undergo further transformations.
Oxidation and Reduction Processes of Carbonyl and Hydroxyl Functionalities
The carbonyl group of the lactone and any hydroxyl groups present in derivatives of this compound are key sites for oxidation and reduction reactions.
Reduction of the Carbonyl Group: The lactone carbonyl can be reduced to the corresponding lactol or diol using various reducing agents. The choice of reagent dictates the extent of reduction. For example, diisobutylaluminium hydride (DIBAL-H) is often used for the partial reduction of lactones to lactols at low temperatures, while stronger reducing agents like lithium aluminum hydride (LAH) typically yield the diol.
Oxidation of Hydroxyl Groups: In derivatives of this compound where the lactone has been opened to reveal a primary or secondary alcohol, these hydroxyl groups can be oxidized to aldehydes, ketones, or carboxylic acids using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Jones oxidation.
| Transformation | Reagent/Condition | Product Type |
| Reduction of Lactone | Diisobutylaluminium hydride (DIBAL-H) | Lactol |
| Reduction of Lactone | Lithium aluminum hydride (LAH) | Diol |
| Oxidation of Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde/Ketone |
Pericyclic Reactions and Rearrangements
The unique strained structure of this compound makes it a candidate for various pericyclic reactions and molecular rearrangements.
Dearomatization: In syntheses starting from aromatic precursors, the formation of the spirocyclic core can be achieved through dearomatization reactions.
Cyclization and Intramolecular Rearrangement: The molecule can undergo intramolecular cyclizations and rearrangements, often catalyzed by acid or heat, to form new ring systems. These transformations are driven by the release of ring strain and the formation of more stable products.
Photochemical Transformations
The presence of the carbonyl group suggests that this compound may undergo photochemical reactions.
Norrish Type I and II Reactions: Like other ketones and lactones, it is plausible that this compound could undergo Norrish Type I cleavage to form radical intermediates or Norrish Type II reactions if a suitable gamma-hydrogen is available, leading to ring fragmentation or the formation of cyclobutanol (B46151) derivatives. The specifics of these transformations would depend on the substitution pattern and the reaction conditions.
Mechanistic Investigations of Key Reactivity Pathways
Understanding the mechanisms of the reactions of this compound is crucial for controlling its reactivity and optimizing its use in synthesis.
Theoretical and Computational Chemistry of 7 Oxaspiro 3.5 Nonan 6 One
Conformational Analysis and Energy Landscapes
A thorough conformational analysis would be the first step in characterizing 7-Oxaspiro[3.5]nonan-6-one. This would involve mapping the potential energy surface to identify all stable conformers and the energy barriers between them. Techniques such as systematic grid scans or more sophisticated methods like molecular mechanics force fields followed by higher-level quantum mechanics calculations would be employed. The resulting energy landscape would reveal the preferred three-dimensional structures of the molecule, which is crucial for understanding its reactivity and interactions.
Electronic Structure Calculations (e.g., HOMO/LUMO, charge distribution)
Electronic structure calculations, typically using Density Functional Theory (DFT) or other quantum chemical methods, would provide insights into the distribution of electrons within the molecule. Key parameters to be determined would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic transitions. Furthermore, calculations of the molecular electrostatic potential and atomic charges would reveal the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling could be used to explore the potential reaction pathways of this compound. This would involve locating the transition state structures for various hypothetical reactions, such as ring-opening of the oxetane (B1205548), enolate formation, or reactions at the carbonyl group. By calculating the activation energies, researchers could predict the feasibility and kinetics of different chemical transformations, providing valuable information for synthetic chemists.
Quantum Chemical Descriptors and Reactivity Predictions
A range of quantum chemical descriptors could be calculated to predict the reactivity of this compound. These descriptors, derived from the electronic structure, include chemical hardness, softness, electronegativity, and the electrophilicity index. These values provide a quantitative measure of the molecule's stability and its propensity to react with other chemical species.
Molecular Dynamics Simulations for Conformational Behavior
To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be a powerful tool. MD simulations model the movement of atoms over time, providing a picture of the molecule's flexibility and conformational changes in different environments, such as in various solvents or at different temperatures. This would offer a more realistic representation of the molecule's behavior compared to static quantum chemical calculations.
Prediction of Spectroscopic Parameters (e.g., J-couplings)
Computational methods can accurately predict various spectroscopic parameters. For this compound, this would include the calculation of NMR chemical shifts and spin-spin coupling constants (J-couplings). These predicted spectra could then be compared with experimental data to confirm the molecule's structure and conformation. Infrared (IR) and Raman spectra could also be simulated to aid in the characterization of the molecule's vibrational modes.
Applications of 7 Oxaspiro 3.5 Nonan 6 One As a Synthetic Building Block and Precursor Chemistry
Utilization in the Synthesis of Complex Natural Products
While the direct application of 7-Oxaspiro[3.5]nonan-6-one in the total synthesis of complex natural products is not extensively documented in publicly available literature, the broader class of oxaspiro[3.5]nonane systems is recognized as a core structural element in various natural isolates. For instance, the related 1-oxaspiro[3.5]nonan-7-ol moiety has been identified in the fungal metabolite cleroindicin A. nih.gov The presence of this structural framework in nature suggests the potential of synthetic analogues like this compound to serve as key intermediates in the synthesis of these and other structurally related natural products. The inherent strain of the oxetane (B1205548) ring and the functionality of the ketone offer reactive handles for a variety of transformations, paving the way for the construction of more elaborate molecular architectures.
Role in Heterocyclic Chemistry and Analog Design
The strategic placement of the ketone and the ether linkage within the spirocyclic framework of this compound makes it a promising precursor for a range of heterocyclic systems. The carbonyl group can readily undergo reactions such as condensations, reductions followed by cyclizations, or serve as an electrophilic site for the introduction of nitrogen, sulfur, or other heteroatoms. For example, reactions with hydrazines or hydroxylamines could lead to the formation of pyrazole (B372694) or isoxazole-fused spirocycles, respectively.
While specific examples detailing the use of this compound in heterocyclic synthesis are sparse, the chemistry of related aza-spiro compounds, such as 7-oxa-2-azaspiro[3.5]nonane derivatives, highlights the potential of this scaffold in drug design and analog development. univ.kiev.uauniv.kiev.uaresearchgate.net These related compounds have been explored as bioisosteres of piperidine, demonstrating the value of the spiro[3.5]nonane framework in medicinal chemistry for enhancing metabolic stability and modulating physicochemical properties. univ.kiev.uauniv.kiev.ua This suggests that heterocycles derived from this compound could be valuable for creating novel three-dimensional structures for biological screening.
Preparation of Advanced Intermediates and Functionalized Derivatives
The reactivity of the ketone in this compound provides a direct entry point for the synthesis of a variety of functionalized derivatives and advanced intermediates. Standard carbonyl chemistry can be employed to generate a diverse array of structures.
Table 1: Potential Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Reduction | NaBH₄, MeOH or LiAlH₄, THF | 7-Oxaspiro[3.5]nonan-6-ol |
| Grignard Reaction | RMgBr, THF | 6-Alkyl-7-oxaspiro[3.5]nonan-6-ol |
| Wittig Reaction | Ph₃P=CHR, THF | 6-Alkylidene-7-oxaspiro[3.5]nonane |
| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | 8-Oxa-7-oxaspiro[4.5]decan-6-one |
These transformations can introduce new functional groups and stereocenters, significantly expanding the synthetic utility of the parent compound. For instance, the resulting alcohols from reduction or Grignard reactions can be further elaborated through esterification, etherification, or substitution reactions. The Baeyer-Villiger oxidation would provide access to a novel spirocyclic lactone, a common motif in bioactive molecules. The synthesis of functionalized derivatives of the related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, showcasing the feasibility of manipulating these spirocyclic systems to create a library of compounds for further investigation. univ.kiev.uauniv.kiev.uaresearchgate.net
Contribution to Novel Synthetic Methodologies
The unique structural and electronic properties of this compound lend themselves to the exploration of new synthetic methodologies. The strained four-membered oxetane ring can be a substrate for ring-opening reactions, providing access to functionalized cyclohexanes with a high degree of stereocontrol. For example, acid-catalyzed or nucleophilic ring-opening could lead to the formation of 1,4-disubstituted cyclohexanes, which are valuable intermediates in organic synthesis.
Furthermore, the rigid spirocyclic framework can be utilized to direct the stereochemical outcome of reactions on the cyclohexanone (B45756) ring. The facial bias imposed by the spiro-fused oxetane could enable diastereoselective additions to the carbonyl group or enolate alkylations. While specific studies focused on leveraging this compound for the development of novel synthetic methods have yet to be reported, the principles of strain-release chemistry and stereochemical control inherent in its structure suggest a fertile ground for future research in this area.
Advanced Topics and Future Research Directions
Exploration of Unprecedented Reactivity and Transformations
The unique juxtaposition of a strained oxetane (B1205548) ring and a lactone functionality in 7-Oxaspiro[3.5]nonan-6-one opens avenues for exploring unprecedented reactivity. The ring strain of the oxetane ring makes it susceptible to nucleophilic and electrophilic attack, potentially leading to a variety of ring-opening reactions.
Potential Ring-Opening Reactions:
Acid-Catalyzed Ring Opening: In the presence of a protic or Lewis acid, the oxetane oxygen can be protonated or coordinated, activating the ring towards nucleophilic attack. This could lead to the formation of functionalized cyclohexanones.
Base-Catalyzed Ring Opening: Strong bases could potentially deprotonate the carbon alpha to the carbonyl group, initiating a cascade of reactions, although the lactone ring itself is more likely to be the primary site of attack under basic conditions.
Reductive and Oxidative Cleavage: The use of reducing agents could lead to the opening of the lactone to a diol, while specific oxidizing agents might cleave the C-C bond of the oxetane.
Transformations of the Lactone Moiety:
The lactone ring can undergo a variety of transformations, including:
Hydrolysis: Cleavage of the ester bond to form the corresponding hydroxy acid.
Aminolysis: Reaction with amines to yield amides.
Reduction: Conversion to the corresponding diol using reducing agents like lithium aluminum hydride.
The interplay between the reactivity of the oxetane and lactone rings could lead to complex and stereochemically interesting molecular rearrangements. For instance, a reaction initiated at one ring could trigger a subsequent transformation in the other, leading to the formation of intricate molecular architectures.
Integration into Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting possibilities for the application of this compound. While direct studies on the self-assembly of this specific molecule are not available, the structural features of related spirolactones, such as spironolactone, have been explored in the context of crystal engineering and the formation of polymorphs and solvates. acs.orgresearchgate.netacs.orgrsc.orgwhiterose.ac.uk
The rigid, three-dimensional structure of this compound, combined with the presence of polar functional groups (an ether and an ester), could facilitate specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. These interactions could be harnessed to direct the self-assembly of the molecules into well-defined supramolecular structures in the solid state.
Future research could explore:
Crystal Engineering: A systematic study of the crystallization of this compound under various conditions to identify and characterize different polymorphs. The packing of these molecules in the crystalline state could reveal preferred intermolecular interaction motifs.
Cocrystal Formation: The formation of cocrystals with other molecules (coformers) through non-covalent interactions. This could be a strategy to modify the physicochemical properties of the compound.
Host-Guest Chemistry: While less likely to act as a traditional host due to the lack of a significant cavity, the molecule could potentially act as a guest within larger host molecules.
Development of New Catalytic Systems for this compound Transformations
The synthesis of spirolactones is an active area of research, with numerous catalytic systems being developed to achieve high efficiency and stereoselectivity. nist.gov These methodologies could be adapted and optimized for the synthesis and transformation of this compound.
Catalytic Synthesis:
Several catalytic approaches to spirolactones have been reported, including:
Palladium-catalyzed carbonylation of alkynols. nih.gov
Rhodium-catalyzed hydroformylation. acs.org
Nickel-catalyzed enantioselective lactone α-spirocyclization. acs.org
The development of new catalytic systems specifically tailored for the synthesis of spiro[3.5]nonane systems would be a significant advancement. This could involve the design of new ligands for transition metal catalysts or the exploration of organocatalytic approaches.
Catalytic Transformations:
Catalysis can also play a crucial role in the selective transformation of this compound. For example, enantioselective catalysts could be employed for the ring-opening of the oxetane, leading to chiral building blocks for further synthesis.
| Catalytic System | Transformation | Potential Application to this compound |
| Palladium with specific phosphine (B1218219) ligands | Cyclocarbonylation of alkynols | Synthesis of unsaturated spirolactone precursors |
| Rhodium complexes | Hydroformylation of unsaturated alcohols | Synthesis of the spirolactone from a suitable precursor |
| Chiral Nickel complexes | Enantioselective spirocyclization | Asymmetric synthesis of this compound |
| Lewis acids | Ring-opening of oxetanes | Selective functionalization of the spirocyclic system |
Theoretical Advancements in Predicting Spiro-Lactone Behavior
Computational chemistry provides powerful tools for predicting the structure, stability, and reactivity of molecules like this compound. Theoretical calculations can offer insights into its behavior and guide experimental studies.
Ring Strain Energy:
Reactivity Predictions:
Theoretical models can be used to predict the most likely sites of nucleophilic and electrophilic attack, as well as the activation energies for various potential reactions. This can help in designing experiments to explore the reactivity of the molecule. For example, calculations could predict whether the carbonyl carbon of the lactone or one of the methylene (B1212753) carbons of the oxetane is more susceptible to nucleophilic attack under different conditions.
Spectroscopic Properties:
Computational methods can also predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the characterization of the molecule and any new compounds derived from it.
| Theoretical Method | Predicted Property | Relevance to this compound |
| Density Functional Theory (DFT) | Ring Strain Energy | Understanding thermodynamic stability and reactivity |
| Ab initio methods | Reaction Pathways and Activation Energies | Predicting the feasibility of different chemical transformations |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Data (NMR, IR) | Aiding in experimental characterization |
Conclusion
Synthesis of Current Academic Understanding of 7-Oxaspiro[3.5]nonan-6-one
The current academic understanding of this compound is primarily contextual, situated within the broader and more extensively studied class of oxaspirolactones. Direct research on this compound is limited, and therefore, its scientific profile is largely inferred from the general characteristics and established principles governing its structural relatives. Oxaspirolactones are recognized as significant structural motifs present in a variety of natural products and synthetic molecules, exhibiting a diverse range of biochemical and physicochemical properties. rsc.orgnih.gov This makes them a valuable target in the fields of natural product chemistry and medicinal chemistry. rsc.orgnih.gov
The core structure of this compound features a spirocyclic system, where a cyclobutane (B1203170) ring and a δ-lactone (a six-membered cyclic ester) are joined at a single carbon atom. This spirocenter introduces a distinct three-dimensional architecture, which is a key feature of spirocyclic compounds and can influence their biological activity by constraining the molecule's conformation. nih.govtandfonline.com The lactone moiety, being a cyclic ester, is a known pharmacophore and is present in many biologically active compounds. mdpi.com
Synthetic methodologies for constructing oxaspirolactone scaffolds have been a subject of considerable research since the 1970s. rsc.orgnih.gov These strategies are diverse and include:
Oxidation of hydroxyalkyl furans: One of the earliest methods involves the dye-sensitized photo-oxidation of functionalized hydroxyalkyl furans. rsc.org
Metal-catalyzed spirocyclization: Various transition metals are used to catalyze the formation of the spirocyclic ring system.
Intramolecular reactions: Methods such as intramolecular substitutions and cycloaddition reactions are employed to construct the spirocyclic framework.
Cascade/Domino reactions: More recent approaches focus on developing cascade or domino processes, often catalyzed by transition metals, to build the complex structure in a more efficient manner. rsc.org
The academic focus has been on developing stereocontrolled syntheses, as the specific stereochemistry of the spirocenter and other chiral centers is often crucial for biological function. rsc.org While these general synthetic principles are applicable to the synthesis of this compound, specific adaptations would be necessary to accommodate the unique cyclobutane and δ-lactone ring combination.
Outlook on Emerging Research Frontiers and Synthetic Challenges
The future research landscape for this compound and related oxaspirolactones is evolving, driven by advances in synthetic chemistry and an increasing demand for novel therapeutic agents.
Emerging Research Frontiers:
Green Chemistry Approaches: A significant emerging trend is the development of more environmentally benign and sustainable synthetic methods. This includes the use of visible-light photocatalysis and heterogeneous Brønsted acid catalysis, which can offer high yields while utilizing green solvents and energy-efficient light sources. nsysu.edu.tw Methodologies that leverage abundant resources like sunlight and air are poised to become increasingly important. nsysu.edu.tw
Asymmetric Organocatalysis: The development of enantioselective synthesis of spirocycles has been significantly advanced by organocatalysis. rsc.org This frontier is expected to expand, offering powerful tools for the precise construction of chiral spiro-lactone frameworks like this compound, which is crucial for investigating their biological activities and potential as pharmaceuticals. rsc.org
Drug Discovery and Medicinal Chemistry: Spirocyclic scaffolds are increasingly recognized for their potential in drug design. nih.govnih.gov They offer a way to fine-tune a molecule's conformational and physicochemical properties, potentially leading to improved potency and selectivity for biological targets. nih.govtandfonline.com Future research will likely involve the synthesis of libraries of this compound derivatives to explore their structure-activity relationships against various diseases, including cancer and infectious diseases. nih.gov The rigid spirocyclic structure can enhance binding affinity to targets while reducing off-target interactions. tandfonline.com
Synthetic Challenges:
Construction of the Spirocenter: The creation of the quaternary spiro carbon center, particularly one linking a small ring like cyclobutane to another ring, remains a significant synthetic challenge. This is often hindered by steric congestion and the need for precise control over stereochemistry. nih.gov
Ring Strain: The cyclobutane ring in this compound introduces a degree of ring strain, which can present challenges during synthesis and may influence the compound's stability and reactivity. Synthetic routes must be carefully designed to manage this strain.
Scalability and Efficiency: While many innovative synthetic methods have been developed, their application to large-scale synthesis can be problematic due to complexity, cost, and chemical stability issues during the scale-up process. tandfonline.com Future research will need to focus on developing robust, flexible, and scalable methods to produce these compounds in sufficient quantities for extensive biological evaluation. tandfonline.com
Q & A
Q. What are the primary synthetic routes for 7-Oxaspiro[3.5]nonan-6-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions of precursor molecules, such as cyclohexane derivatives, under acidic or basic conditions. For example, iodomethylation of a spirocyclic precursor using iodomethane under magnetic stirring and controlled heating (60–80°C) introduces functional groups . Key parameters include:
- Temperature : Higher temperatures (e.g., 80°C) accelerate reaction rates but may reduce selectivity.
- Solvent : Polar aprotic solvents (e.g., THF) enhance electrophilic reactivity of intermediates .
- Catalysts : Acidic catalysts (e.g., H₂SO₄) promote cyclization, while bases (e.g., K₂CO₃) stabilize intermediates .
Optimization requires balancing these factors to maximize yield (typically 50–70%) and purity (>95%).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify spirocyclic connectivity and substituent environments. For example, the lactone carbonyl (C=O) in this compound appears at ~170–175 ppm in ¹³C NMR, while sp³ hybridized carbons resonate at 20–50 ppm .
- IR Spectroscopy : The carbonyl stretch (C=O) at 1720–1750 cm⁻¹ confirms lactone formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 154.12 for C₇H₁₀O₂) and fragmentation patterns .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC or GC with UV/RI detection monitors purity (>95%).
- Melting Point Analysis : Sharp melting points (e.g., 90–92°C) indicate crystallinity and minimal impurities .
- X-ray Crystallography : Resolves spirocyclic geometry and confirms bond angles/ring strain .
Advanced Research Questions
Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The lactone carbonyl group acts as an electrophilic site, enabling nucleophilic attack by amines or alcohols. Density Functional Theory (DFT) calculations show that ring strain in the spirocyclic system lowers the activation energy for nucleophilic substitution. For example:
- Kinetic Studies : Second-order rate constants (k₂) for reactions with benzylamine in THF correlate with solvent polarity (dielectric constant ε = 7.6) .
- Isotopic Labeling : ¹⁸O tracing confirms lactone ring-opening mechanisms .
Q. How do computational models predict the spirocyclic ring strain and conformational flexibility of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict low-energy conformers (e.g., chair vs. boat) and ring puckering amplitudes (≤15° deviation from planarity) .
- Quantum Mechanical Calculations : Estimate ring strain energy (RSE) at ~10–15 kcal/mol using Gaussian09 with B3LYP/6-31G(d) basis sets .
Experimental validation via variable-temperature NMR (VT-NMR) detects coalescence temperatures for dynamic ring interconversion .
Q. What strategies resolve contradictory data regarding the biological activity of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines vs. in vivo models). A systematic approach includes:
- Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cytotoxicity) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., iodomethyl vs. trifluoroacetyl groups) to isolate bioactive moieties .
- Meta-Analysis : Pool data from PubChem and Reaxys to identify trends (e.g., sigma-1 receptor binding affinity vs. spirocyclic ring size) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
